molecular formula C18H19N5O3 B2562578 4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 727686-81-9

4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B2562578
CAS No.: 727686-81-9
M. Wt: 353.382
InChI Key: BRFPKZILQHSRTP-UHFFFAOYSA-N
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Description

4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound that features a trimethoxyphenyl group and a triazino-benzimidazole core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of the compound 4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is mammalian dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, playing a crucial role in DNA synthesis and cell growth .

Mode of Action

This compound inhibits the activity of DHFR . By inhibiting DHFR, this compound prevents the formation of tetrahydrofolate, a necessary component for DNA synthesis. This inhibition can lead to cell growth arrest and potential cell death .

Biochemical Pathways

The compound this compound affects the tetrahydrofolate synthesis pathway . This pathway is crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in DNA synthesis and cell growth .

Pharmacokinetics

Similar compounds have been found to have good bioavailability and are able to effectively reach their target sites

Result of Action

The result of the action of this compound is the inhibition of cell growth. By inhibiting DHFR and disrupting the tetrahydrofolate synthesis pathway, this compound can lead to a decrease in DNA synthesis, which can result in cell growth arrest and potential cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can potentially affect the compound’s action through drug-drug interactions

Preparation Methods

The synthesis of 4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the trimethoxyphenyl derivative, followed by the formation of the triazino-benzimidazole core through cyclization reactions. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled conditions such as specific temperatures and pH levels .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has a wide range of applications in scientific research:

Properties

IUPAC Name

4-(2,3,4-trimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-24-13-9-8-10(14(25-2)15(13)26-3)16-21-17(19)22-18-20-11-6-4-5-7-12(11)23(16)18/h4-9,16H,1-3H3,(H3,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFPKZILQHSRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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